
2-(4-bromophenyl)sulfanyl-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)sulfanyl-N-methylpropanamide, also known as BMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes, including proteases and kinases. This inhibition leads to the modulation of various cellular pathways, including apoptosis and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide induces apoptosis in cancer cells and reduces inflammation in immune cells. In vivo studies have shown that 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has some limitations, including its cost and limited availability.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. First, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide. Second, studies are needed to investigate the potential applications of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide in drug development and material science. Third, studies are needed to optimize the synthesis method of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide to reduce its cost and increase its availability.
Conclusion:
In conclusion, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 2-(4-bromophenyl)sulfanyl-N-methylpropanamide inhibits the activity of various enzymes and modulates various cellular pathways, leading to its anti-tumor and anti-inflammatory effects. While 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide, including further studies on its mechanism of action, potential applications, and synthesis method optimization.
Synthesis Methods
2-(4-bromophenyl)sulfanyl-N-methylpropanamide can be synthesized through several methods, including the reaction of 4-bromothiophenol with N-methyl-2-bromoacetamide in the presence of a base. This method yields a high purity product and has been widely used in the synthesis of 2-(4-bromophenyl)sulfanyl-N-methylpropanamide.
Scientific Research Applications
2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles. In organic synthesis, 2-(4-bromophenyl)sulfanyl-N-methylpropanamide has been used as a reagent for the preparation of various organic compounds.
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCZLXNVREGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

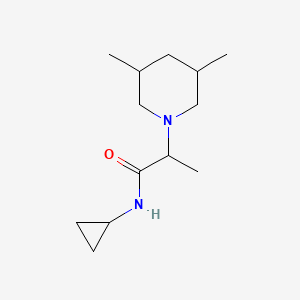
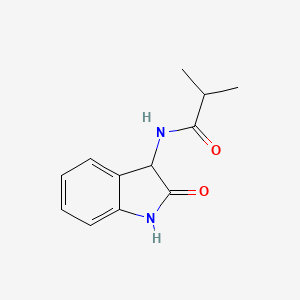

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
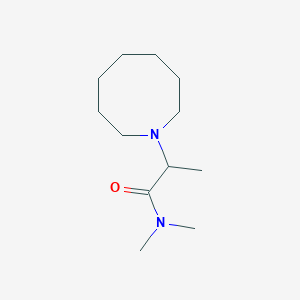
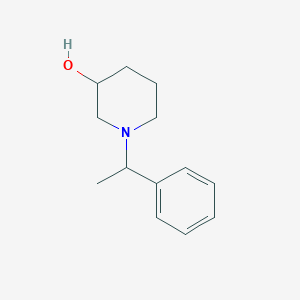
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
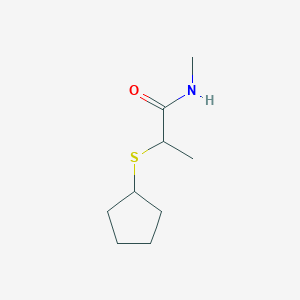
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)
